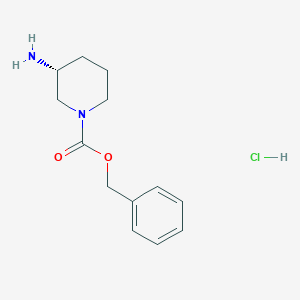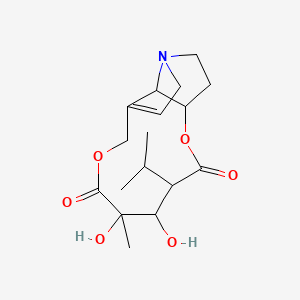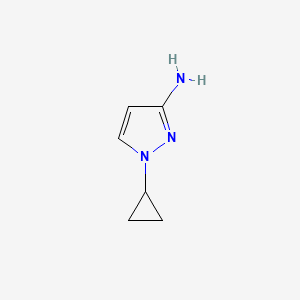![molecular formula C16H17N3O2 B3032267 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351398-32-7](/img/structure/B3032267.png)
2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Vue d'ensemble
Description
2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
The research on pyrazoline derivatives, including compounds structurally related to 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, highlights their significance in the development of new anticancer agents. Pyrazoline, being an electron-rich nitrogen carrier, is of interest due to its potential for dynamic applications in pharmaceutical chemistry. Recent studies have focused on synthesizing pyrazoline derivatives to exhibit significant biological effects, particularly in anticancer activity. These derivatives are seen as promising moieties for researchers aiming to explore their utility against cancer, suggesting an area of considerable interest for further investigation (Ray et al., 2022).
Therapeutic Applications Beyond Cancer
Pyrazoline derivatives have been recognized for their broad therapeutic applications beyond anticancer activities. They exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, antiepileptic, antitrypanosomal, antiviral, antioxidant, and antidiabetic properties. This diversity in biological activities has stimulated significant research activity in this field, indicating the versatility of pyrazoline derivatives for various therapeutic applications (Shaaban et al., 2012).
Synthetic and Medicinal Aspects
The synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , have been explored extensively. Its application as a building block for drug-like candidates has displayed a broad range of medicinal properties. The structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine derivatives reveal their potential in developing drug candidates for various diseases. This underlines the scope for medicinal chemists to further exploit these scaffolds in drug development, showcasing the compound's relevance in medicinal chemistry (Cherukupalli et al., 2017).
Mécanisme D'action
While the specific mechanism of action for “2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is not known, pyrazolo[1,5-a]pyrimidines have been found to exhibit various biological activities. For example, some pyrazolo[1,5-a]pyrimidines have been found to be potent inhibitors of certain kinases .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-butoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-3-10-21-13-6-4-12(5-7-13)14-11-15-16(20)17-8-9-19(15)18-14/h4-9,11H,2-3,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXESDLFFFIHWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213644 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351398-32-7 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351398-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile](/img/structure/B3032188.png)





![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)


![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)



